Ethyl 2-(1H-benzo[d]imidazol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1H-benzo[d]imidazol-2-yl)benzoate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. The structure of this compound consists of a benzimidazole ring fused with a benzene ring and an ethyl ester group attached to the benzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1H-benzo[d]imidazol-2-yl)benzoate typically involves the condensation of o-phenylenediamine with ethyl 2-formylbenzoate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzimidazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the product is purified by recrystallization from a suitable solvent .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as chromatography can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1H-benzo[d]imidazol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
The major products formed from these reactions include N-oxides, amino derivatives, and various substituted benzimidazole derivatives .
Scientific Research Applications
Ethyl 2-(1H-benzo[d]imidazol-2-yl)benzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 2-(1H-benzo[d]imidazol-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition of their activity. Additionally, the compound can interfere with cellular pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Benzimidazol-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ethyl ester.
2-(1H-Benzimidazol-2-yl)benzaldehyde: Similar structure but with an aldehyde group instead of an ethyl ester.
2-(1H-Benzimidazol-2-yl)benzyl alcohol: Similar structure but with a hydroxyl group instead of an ethyl ester.
Uniqueness
Ethyl 2-(1H-benzo[d]imidazol-2-yl)benzoate is unique due to its ethyl ester group, which can influence its solubility, reactivity, and biological activity. The presence of the ester group can enhance the compound’s ability to penetrate cell membranes, making it more effective in biological applications .
Properties
Molecular Formula |
C16H14N2O2 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
ethyl 2-(1H-benzimidazol-2-yl)benzoate |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-16(19)12-8-4-3-7-11(12)15-17-13-9-5-6-10-14(13)18-15/h3-10H,2H2,1H3,(H,17,18) |
InChI Key |
KUCYIAVBYYLTCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.